1-[(2-Cyclohexyl-2-phenyl-1,3-dioxolan-4-yl)methyl]piperidine
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Overview
Description
1-[(2-Cyclohexyl-2-phenyl-1,3-dioxolan-4-yl)methyl]piperidine is a complex organic compound that features a piperidine ring, a dioxolane ring, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Cyclohexyl-2-phenyl-1,3-dioxolan-4-yl)methyl]piperidine typically involves the formation of the dioxolane ring through the acetalization of aldehydes or ketones with ethylene glycol in the presence of an acid catalyst . The piperidine ring can be introduced through a series of substitution reactions involving appropriate precursors .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as employing catalysts to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
1-[(2-Cyclohexyl-2-phenyl-1,3-dioxolan-4-yl)methyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, with common reagents including alkyl halides and amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-[(2-Cyclohexyl-2-phenyl-1,3-dioxolan-4-yl)methyl]piperidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[(2-Cyclohexyl-2-phenyl-1,3-dioxolan-4-yl)methyl]piperidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane: A simpler analog that lacks the piperidine and phenyl groups.
Piperidine: A basic structure that forms the core of many pharmaceutical compounds.
Cyclohexyl derivatives: Compounds with similar cyclohexyl groups but different functional groups.
Uniqueness
1-[(2-Cyclohexyl-2-phenyl-1,3-dioxolan-4-yl)methyl]piperidine is unique due to its combination of a piperidine ring, a dioxolane ring, and a phenyl group. This structural complexity provides it with distinct chemical and biological properties that are not found in simpler analogs .
Properties
CAS No. |
65471-77-4 |
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Molecular Formula |
C21H31NO2 |
Molecular Weight |
329.5 g/mol |
IUPAC Name |
1-[(2-cyclohexyl-2-phenyl-1,3-dioxolan-4-yl)methyl]piperidine |
InChI |
InChI=1S/C21H31NO2/c1-4-10-18(11-5-1)21(19-12-6-2-7-13-19)23-17-20(24-21)16-22-14-8-3-9-15-22/h1,4-5,10-11,19-20H,2-3,6-9,12-17H2 |
InChI Key |
ZWIODIFKSVPGCC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2(OCC(O2)CN3CCCCC3)C4=CC=CC=C4 |
Origin of Product |
United States |
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